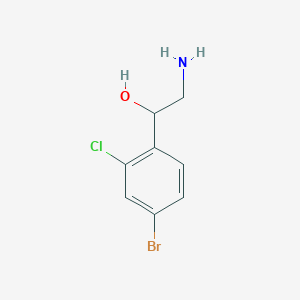

2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H9BrClNO. This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring with bromine and chlorine atoms. It is used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with 4-bromo-2-chlorobenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions, often involving catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of 2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can undergo reduction reactions, particularly the nitro group (if present) can be reduced to an amine using hydrogen gas (H2) and a catalyst.

Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under suitable conditions, such as using sodium methoxide (NaOCH3) for methoxylation.

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium on carbon.

Nucleophiles: Sodium methoxide, sodium ethoxide.

Major Products

Oxidation: Formation of 2-amino-1-(4-bromo-2-chlorophenyl)ethanone.

Reduction: Formation of 2-amino-1-(4-bromo-2-chlorophenyl)ethane.

Substitution: Formation of 2-amino-1-(4-methoxy-2-chlorophenyl)ethan-1-ol.

Scientific Research Applications

Chemistry

In chemistry, 2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules through further functionalization.

Biology

The compound is studied for its potential biological activities. It can be used in the synthesis of bioactive molecules that may exhibit antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. These derivatives can act as lead compounds in drug discovery programs targeting specific diseases.

Industry

Industrially, this compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in various chemical manufacturing processes.

Mechanism of Action

The mechanism by which 2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions with biological targets, influencing pathways involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

2-Amino-1-(4-chlorophenyl)ethan-1-ol: Lacks the bromine atom, which may affect its reactivity and biological activity.

2-Amino-1-(4-bromophenyl)ethan-1-ol: Lacks the chlorine atom, which may influence its chemical properties and applications.

2-Amino-1-(4-fluorophenyl)ethan-1-ol: Substitution of bromine with fluorine can significantly alter the compound’s electronic properties and reactivity.

Uniqueness

2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual substitution can enhance its reactivity and provide distinct electronic and steric effects, making it a versatile compound in synthetic chemistry and various applications.

Biological Activity

2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a hydroxyl group and halogen substitutions. This article explores the biological activity of this compound, focusing on its interactions with biological systems, antimicrobial properties, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C8H9BrClN1O, with a molecular weight of approximately 250.52 g/mol. The compound features:

- Amino group (-NH2)

- Hydroxyl group (-OH)

- Phenyl ring substituted with bromine and chlorine atoms

These functional groups contribute to the compound's reactivity and biological interactions, particularly through hydrogen bonding and halogen bonding mechanisms.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial activity. Research has shown that it can interact with various bacterial enzymes, potentially inhibiting their function. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity .

The proposed mechanism of action involves the compound's ability to form hydrogen bonds with target biomolecules. The presence of halogens (bromine and chlorine) enhances binding affinity through halogen interactions, which may play a critical role in its biological effects. These interactions can influence cellular pathways, including enzyme activity modulation and signaling pathway alterations.

Case Studies

Several case studies have highlighted the compound's potential in different therapeutic contexts:

- Antibacterial Activity : In vitro assays demonstrated that this compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) recorded at concentrations as low as 32 µg/mL for certain strains .

- Cytotoxic Effects : In a study evaluating cytotoxicity against cancer cell lines, the compound showed promising results against breast cancer cells (MDA-MB-231), indicating its potential as an anticancer agent. The IC50 values were significantly lower than those for standard chemotherapeutics like cisplatin .

- Antichlamydial Activity : Research focusing on the compound's selective activity against Chlamydia spp. indicated that it could serve as a lead compound for developing new antichlamydial drugs. The study suggested that structural modifications could enhance its selectivity and potency .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 2-Amino-1-(4-bromophenyl)ethanol | C8H10BrN | Lacks chlorine | Moderate antibacterial properties |

| 2-Amino-1-(4-chlorophenyl)ethanol | C8H10ClN | Lacks bromine | Limited antimicrobial activity |

| 2-Amino-1-(4-fluorophenyl)ethanol | C8H10FN | Contains fluorine | Lower reactivity compared to brominated analogs |

The dual halogenation in this compound enhances its reactivity and biological activity compared to compounds with only one halogen substitution .

Properties

Molecular Formula |

C8H9BrClNO |

|---|---|

Molecular Weight |

250.52 g/mol |

IUPAC Name |

2-amino-1-(4-bromo-2-chlorophenyl)ethanol |

InChI |

InChI=1S/C8H9BrClNO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,12H,4,11H2 |

InChI Key |

LUOILOMMQKDPPF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C(CN)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.